molecular formula C6H8BrNOS B7983775 2-Amino-5-bromobenzene-1-thiol hydrate

2-Amino-5-bromobenzene-1-thiol hydrate

Cat. No.: B7983775
M. Wt: 222.11 g/mol
InChI Key: HLGMRFSLJZTLLE-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzene-1-thiol hydrate is an organic compound with the molecular formula C6H6BrNS·H2O It is a derivative of benzene, featuring an amino group at the second position, a bromine atom at the fifth position, and a thiol group at the first position The compound is typically found in a hydrated form, which means it includes water molecules in its crystal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromobenzene-1-thiol hydrate can be achieved through several methods. One common approach involves the bromination of 2-Aminobenzenethiol. The reaction typically proceeds as follows:

    Starting Material: 2-Aminobenzenethiol

    Reagent: Bromine (Br2)

    Solvent: Acetic acid or another suitable solvent

    Reaction Conditions: The reaction is carried out at a controlled temperature, often around room temperature to 50°C, to ensure selective bromination at the desired position.

The reaction yields 2-Amino-5-bromobenzene-1-thiol, which can then be crystallized from an aqueous solution to obtain the hydrated form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of bromine and 2-Aminobenzenethiol.

    Purification: The crude product is purified through recrystallization or other suitable purification techniques.

    Hydration: The purified compound is then hydrated by dissolving in water and allowing it to crystallize, forming the hydrate.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromobenzene-1-thiol hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for nucleophilic substitution.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents for thiol oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amino group.

Major Products Formed

    Substitution: Formation of 2-Hydroxy-5-bromobenzene-1-thiol.

    Oxidation: Formation of 2-Amino-5-bromobenzenesulfonic acid.

    Reduction: Formation of 2-Amino-5-bromobenzene-1-thiolamine.

Scientific Research Applications

2-Amino-5-bromobenzene-1-thiol hydrate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzene-1-thiol hydrate involves its interaction with molecular targets through its functional groups:

    Thiol Group: Can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

    Amino Group: Can participate in hydrogen bonding and electrostatic interactions with biological molecules.

    Bromine Atom: Can undergo substitution reactions, allowing the compound to be modified for specific applications.

Comparison with Similar Compounds

2-Amino-5-bromobenzene-1-thiol hydrate can be compared with other similar compounds, such as:

    2-Amino-4-bromobenzene-1-thiol: Similar structure but with bromine at the fourth position.

    2-Amino-5-chlorobenzene-1-thiol: Similar structure but with chlorine instead of bromine.

    2-Amino-5-iodobenzene-1-thiol: Similar structure but with iodine instead of bromine.

Properties

IUPAC Name

2-amino-5-bromobenzenethiol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS.H2O/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGMRFSLJZTLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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